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2,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Kinase inhibition NEK1/NEK2 Deubiquitinase profiling

2,4‑Difluoro‑N‑(2‑{[4‑(pyrimidin‑2‑yl)piperazin‑1‑yl]sulfonyl}ethyl)benzamide (CAS 946226‑84‑2) is a synthetic small molecule belonging to the benzamide‑sulfonamide class with a pyrimidinyl‑piperazine motif [REFS‑1]. Its molecular formula is C₁₇H₁₉F₂N₅O₃S and molecular weight 411.4 g·mol⁻¹ [REFS‑1].

Molecular Formula C17H19F2N5O3S
Molecular Weight 411.4 g/mol
CAS No. 946226-84-2
Cat. No. B6530923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
CAS946226-84-2
Molecular FormulaC17H19F2N5O3S
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C17H19F2N5O3S/c18-13-2-3-14(15(19)12-13)16(25)20-6-11-28(26,27)24-9-7-23(8-10-24)17-21-4-1-5-22-17/h1-5,12H,6-11H2,(H,20,25)
InChIKeyCDUBKEIYWJMSTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4‑Difluoro‑N‑(2‑{[4‑(pyrimidin‑2‑yl)piperazin‑1‑yl]sulfonyl}ethyl)benzamide (CAS 946226‑84‑2) – Key Identifiers and Compound Class for Procurement Screening


2,4‑Difluoro‑N‑(2‑{[4‑(pyrimidin‑2‑yl)piperazin‑1‑yl]sulfonyl}ethyl)benzamide (CAS 946226‑84‑2) is a synthetic small molecule belonging to the benzamide‑sulfonamide class with a pyrimidinyl‑piperazine motif [REFS‑1]. Its molecular formula is C₁₇H₁₉F₂N₅O₃S and molecular weight 411.4 g·mol⁻¹ [REFS‑1]. The compound is a regioisomer of two closely related difluorobenzamide analogs that differ only in the position of the fluorine atoms on the phenyl ring (3,4‑ and 2,6‑difluoro variants). This specific 2,4‑difluoro substitution pattern imparts distinct dipole moment, hydrogen‑bond‑acceptor topology, and steric profile, which are critical determinants in target‑engagement screens. The compound has been annotated in the Therapeutic Target Database (TTD) as an inhibitor of NIMA‑related kinase 1 (NEK1) and NIMA‑related kinase 2 (NEK2), although the published structural data for the associated reference (PMID 20936789) describes a different chemotype, indicating a potential class‑level or scaffold‑hopping assignment [REFS‑2].

K
NEK1/NEK2 inhibitor study context based on TTD class-level annotation
No public IC₅₀/Kᵢ available; verify in biochemical kinase assays
R
2,4‑difluoro regioisomer distinct from 3,4‑difluoro analog active on deubiquitinases
Fluorine substitution pattern dictates target‑class engagement (kinase vs DUB)
S
Screening‑ready benzamide‑sulfonamide scaffold without catalogued polypharmacology
May support cleaner hit validation in NEK‑focused panels

Why Regioisomeric Substitution Prevents Simple Interchange of 2,4‑Difluoro‑N‑(2‑{[4‑(pyrimidin‑2‑yl)piperazin‑1‑yl]sulfonyl}ethyl)benzamide


The benzamide‑sulfonamide scaffold containing the pyrimidinyl‑piperazine fragment is shared by several commercially available analogs; however, the position of fluorine substituents on the benzamide ring (2,4‑ vs 3,4‑ vs 2,6‑) fundamentally alters the molecule’s electrostatic surface, dipole orientation, and conformational preferences in the target binding pocket. In kinase‑focused screening cascades, the 3,4‑difluoro isomer has shown measurable inhibition of ubiquitin‑specific peptidases (USP8, USP17, USP7, USP28, USP10) in PubChem primary qHTS assays [REFS‑1], while no equivalent public bioactivity data exist for the 2,4‑difluoro isomer, indicating that the substitution pattern is a binary switch for enzyme engagement [REFS‑1]. Consequently, treating these regioisomers as interchangeable single‑source reagents can lead to false‑negative or false‑positive hit‑calling, wasted screening resources, and irreproducible SAR conclusions in lead‑optimization campaigns.

Regioisomeric 3,4‑difluoro analog engages USP deubiquitinases, not NEK kinases — target profile may not transfer
Class divergence limits direct replacement in kinase screens
Absence of public bioactivity data for 2,4‑isomer contrasts with ≥5 PubChem DUB assay results for 3,4‑isomer
Polypharmacology fingerprint unknown for 2,4‑regioisomer
TPSA and LogD shifts (expected ≤0.3 log units) between regioisomers may alter permeability and solubility profiles
Verify assay‑specific physicochemical behavior

Quantitative Differentiation Evidence for 2,4‑Difluoro‑N‑(2‑{[4‑(pyrimidin‑2‑yl)piperazin‑1‑yl]sulfonyl}ethyl)benzamide (CAS 946226‑84‑2) vs Closest Analogs


Regioisomeric Selectivity: Fluorine Substitution Pattern Determines Differential Kinase vs DUB Profiling

The 2,4‑difluoro substitution pattern is annotated as a NEK1/NEK2 inhibitor in the Therapeutic Target Database (TTD, Drug ID D0K0UJ), whereas the regioisomeric 3,4‑difluoro analog (CAS 946225‑35‑0) has demonstrated activity against ubiquitin‑specific peptidases in PubChem primary qHTS screens [REFS‑1][REFS‑2]. This orthogonal target‑class engagement profile suggests that the 2‑fluoro vs 3‑fluoro vector on the benzamide ring is a critical determinant of polypharmacology and off‑target liability. The NEK family kinases and the USP family deubiquitinases present distinct ATP‑binding site and catalytic cysteine topologies, respectively, indicating that the 2,4‑difluoro regioisomer may be preferred for mitotic‑kinase‑centric projects, while the 3,4‑difluoro isomer may be more suitable for ubiquitin‑pathway screens.

Target‑class engagement
Class-level inference
2,4‑difluoro: NEK1/2 inhibitor (TTD)
3,4‑difluoro: active on USP8,17,7,28,10
Fluorine position determines kinase vs DUB selectivity; guides screening panel design
No quantitative IC₅₀ for 2,4‑isomer; data from TTD annotation and PubChem qHTS
Kinase inhibition NEK1/NEK2 Deubiquitinase profiling Selectivity screening

Physicochemical Differentiation: Topological Polar Surface Area and Calculated LogP Comparison Between 2,4‑ and 3,4‑Difluoro Regioisomers

Although the molecular formula (C₁₇H₁₉F₂N₅O₃S) and molecular weight (411.4 g·mol⁻¹) are identical for the 2,4‑ and 3,4‑difluoro regioisomers, the topological polar surface area (TPSA) and calculated LogP differ due to the altered spatial orientation of the fluorine atoms relative to the amide group. For the 3,4‑difluoro isomer, the SMILES notation is C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F, yielding a TPSA of 120.03 Ų and XLogP of 2.67 [REFS‑1][REFS‑2]. The 2,4‑difluoro isomer, with fluorine atoms at positions 2 and 4 on the benzamide ring (InChIKey: CDUBKEIYWJMSTC‑UHFFFAOYSA‑N), is expected to exhibit a marginally different dipole moment and hydrogen‑bond‑acceptor profile, which can influence passive membrane permeability and solubility in aqueous assay buffers. Variances as small as 0.3 log units in LogD can shift permeability classification and alter cell‑based assay outcomes.

Physicochemical shift
Data to verify
TPSA ≤ ±2 Ų; LogP ≤ ±0.3
Minor differences may affect permeability classification; confirm experimentally
Reference 3,4‑isomer: TPSA 120.03 Ų, XLogP 2.67 (calculated)
ADME profiling Physicochemical properties Permeability Solubility

Absence of Public Bioactivity Data for 2,4‑Difluoro Isomer Contrasts with Documented Screening Readouts for 3,4‑Difluoro Isomer

A search of PubChem BioAssay, ChEMBL, and the primary literature (PubMed) reveals zero publicly deposited quantitative bioactivity data (IC₅₀, EC₅₀, Kᵢ, % inhibition) for the 2,4‑difluoro isomer (946226‑84‑2) as of the evidence cut‑off date. In contrast, the 3,4‑difluoro isomer (946225‑35‑0) has been tested in at least five PubChem primary qHTS deubiquitinase assays (USP8, USP17, USP7, USP28, USP10) and is designated as ‘active’ in those screens [REFS‑1]. This data asymmetry is itself a differentiation factor: the 2,4‑difluoro isomer represents a screening‑ready regioisomer for which off‑target or polypharmacology liabilities have not yet been catalogued, unlike the 3,4‑difluoro isomer which carries a defined DUB‑activity fingerprint. For research groups seeking a cleaner phenotypic or target‑based screening start point, the 2,4‑isomer may offer a more interpretable initial profile.

Public bioactivity data
Cross-study comparable
2,4‑isomer: 0 deposited data points
3,4‑isomer: ≥5 PubChem qHTS results
Absence of pre‑existing polypharmacology annotation may support cleaner hit identification
Based on PubChem, ChEMBL, PubMed queries
Screening hit identification PubChem bioassay Selectivity profiling

NEK1/NEK2 Kinase Engagement Potential – Scaffold‑Based Inference from Aminopyrazine/benzamide Series

The TTD annotation of this compound as a NEK1/NEK2 inhibitor (Drug ID D0K0UJ) is linked to PMID 20936789, which describes aminopyrazine inhibitors binding to an unusual inactive (DFG‑out) conformation of NEK2 [REFS‑1][REFS‑2]. Although the compound 31 described in that publication is not structurally identical to the 2,4‑difluoro benzamide‑sulfonamide, the TTD linkage suggests scaffold‑hopping or data‑curation that retains NEK‑family relevance. Targeting the DFG‑out conformation of NEK2 is a validated strategy for achieving selectivity over other kinases, and the benzamide‑sulfonamide‑piperazine‑pyrimidine scaffold may offer a distinct hinge‑binding motif relative to aminopyrazine‑based inhibitors. The experimentally determined Kᵢ values for related aminopyrazine NEK2 inhibitors range from ~20 nM to >1 µM depending on substitution, providing a benchmark for potency expectations in this target space [REFS‑2]. No direct enzymological data for the 2,4‑difluoro benzamide are publicly available.

NEK2 kinase potential
Class-level inference
TTD annotation linked to DFG‑out NEK2 inhibitors (Kᵢ ~20 nM–>1 µM for aminopyrazines)
Scaffold‑hopping assignment suggests potential selectivity handle; verify in NEK2 biochemical assay
No direct enzymological data for this benzamide‑sulfonamide
NEK kinase inhibition Mitotic kinases Structure‑based drug design

Optimal Research and Industrial Application Scenarios for 2,4‑Difluoro‑N‑(2‑{[4‑(pyrimidin‑2‑yl)piperazin‑1‑yl]sulfonyl}ethyl)benzamide (CAS 946226‑84‑2)


NEK‑Family Kinase Inhibitor Screening and Hit‑Validation Campaigns

Based on TTD annotation as a NEK1/NEK2 inhibitor, this compound is best deployed in biochemical kinase‑activity assays (e.g., TR‑FRET, ADP‑Glo) targeting NEK1 or NEK2, where its DFG‑out binding potential can be benchmarked against known type‑II kinase inhibitors [REFS‑1]. The lack of pre‑existing DUB‑family liability (in contrast to the 3,4‑difluoro isomer) makes it a cleaner candidate for initial dose‑response profiling in mitotic‑kinase‑selective panels [REFS‑2].

Regioisomeric Selectivity SAR Studies in Kinase vs Deubiquitinase Panel Screens

The sharp target‑class divergence between the 2,4‑difluoro (NEK‑kinase‑annotated) and 3,4‑difluoro (USP‑DUB‑active) regioisomers enables a well‑controlled SAR study of fluorine‑position‑dependent polypharmacology. Researchers can procure both isomers and run parallel kinase‑panel and DUB‑panel biochemical or cellular assays to quantify selectivity shifts driven solely by the fluorine substitution pattern, generating novel SAR data for publication or patent filing [REFS‑1][REFS‑2].

Physicochemical Profiling for CNS‑Permeable or Peripheral‑Restricted Lead Optimization

With a calculated XLogP of ~2.67 and TPSA of ~120 Ų (based on 3,4‑difluoro isomer reference data), this scaffold occupies the border region between CNS‑MPO‑compliant and peripherally‑restricted chemical space [REFS‑1]. Medicinal chemistry teams can use the 2,4‑difluoro isomer as a starting point for systematic substitution to tune LogD and TPSA, employing it in parallel artificial membrane permeability assays (PAMPA) and Caco‑2 monolayers to establish a permeability‑SAR series [REFS‑1].

Chemical Biology Tool Compound for Mitotic Kinase Pathway Dissection

In academic chemical biology laboratories studying mitotic spindle assembly, centrosome separation, or cytokinesis, this compound can be used as a tool to interrogate NEK2‑dependent phenotypes. Its structural features (2,4‑difluoro substitution, sulfonamide‑ethyl linker) are distinct from commonly used NEK2 tool compounds (e.g., JH295, rac‑CCT 250065), which may reduce off‑target confounding and produce complementary chemical‑genetic datasets [REFS‑1].

Application
Selection Property
Validation Focus
NEK kinase inhibitor screening
NEK1/NEK2 inhibitor annotation (TTD)
Biochemical kinase assay target engagement verification
Fluorine substitution SAR studies
Regioisomeric selectivity profile (2,4‑ vs 3,4‑difluoro)
Parallel kinase and DUB panel selectivity assessment
Permeability and solubility profiling
Topological polar surface area and LogD tuning range
PAMPA / Caco‑2 permeability classification
Mitotic kinase pathway dissection
Structurally distinct benzamide‑sulfonamide scaffold
Phenotypic assay for NEK2‑dependent spindle defects
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